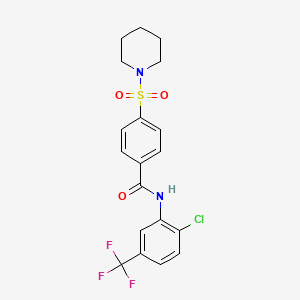

N-(2-chloro-5-(trifluoromethyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a benzamide derivative characterized by a trifluoromethyl-substituted phenyl ring and a piperidinylsulfonyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidinylsulfonyl moiety may influence target binding or solubility .

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF3N2O3S/c20-16-9-6-14(19(21,22)23)12-17(16)24-18(26)13-4-7-15(8-5-13)29(27,28)25-10-2-1-3-11-25/h4-9,12H,1-3,10-11H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYHJMLAAJRMTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:

Preparation of 2-chloro-5-(trifluoromethyl)aniline: This intermediate is synthesized through the chlorination of 2-amino-5-(trifluoromethyl)benzene.

Formation of 4-(piperidin-1-ylsulfonyl)benzoic acid: This intermediate is prepared by sulfonylation of 4-aminobenzoic acid with piperidine and a sulfonylating agent.

Coupling Reaction: The final step involves coupling the two intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-(trifluoromethyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Structural Characteristics

The compound features several notable functional groups:

- Trifluoromethyl group : Enhances lipophilicity and can improve metabolic stability.

- Chlorine atom : Often contributes to biological activity by influencing binding interactions.

- Piperidine ring : A common motif in pharmacologically active compounds, providing flexibility and interaction potential.

These structural elements suggest significant interactions with biological targets, making it a candidate for further research in drug development.

Antimicrobial Properties

Research indicates that N-(2-chloro-5-(trifluoromethyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide exhibits antimicrobial activity. The mechanism of action is likely related to its ability to inhibit specific enzymes or receptors involved in bacterial growth and survival. Studies have shown promising results in vitro, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for anticancer properties. Preliminary studies indicate that it may inhibit tumor growth by targeting pathways involved in cancer cell proliferation and survival. Its unique chemical structure allows it to interact with various molecular targets, potentially leading to the development of novel cancer therapeutics .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of this compound against various bacterial strains, the compound demonstrated significant inhibitory effects compared to standard antibiotics. The results indicated a potential role for this compound in treating resistant bacterial infections.

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the compound's effects on cancer cell lines revealed that it induced apoptosis in specific types of cancer cells. The study highlighted its mechanism involving the inhibition of key signaling pathways related to cell survival and proliferation, suggesting its utility as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent-Driven Activity Variations

- Comparison with N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (): This analogue replaces the 2-chloro-5-(trifluoromethyl)phenyl group with a difluorophenyl ring and introduces a pyrazole substituent. Additionally, the pyrazole ring may enhance hydrogen-bonding interactions compared to the chloro-trifluoromethyl group in the target compound .

Comparison with Saflufenacil Metabolites ():

Saflufenacil derivatives share a trifluoromethylpyrimidinyl backbone but incorporate sulfamide and urea metabolites. The target compound’s benzamide core may offer greater metabolic stability compared to saflufenacil’s urea-linked metabolites, which are prone to hydrolytic degradation .

Piperidinylsulfonyl Group Modifications

- N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride (): This compound replaces the chloro-trifluoromethylphenyl group with a fluorobenzo[d]thiazolyl moiety and adds a dimethylaminoethyl chain.

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 563.005 g/mol. The compound features a piperidine ring, which is known for enhancing biological activity in various pharmacological contexts.

The compound's mechanism of action primarily involves inhibition of specific biological pathways, which can be linked to its structural components. The presence of the sulfonamide group suggests potential interactions with enzymes involved in metabolic processes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. For instance, research has shown that related compounds can inhibit glioma cell proliferation by inducing apoptosis through multiple pathways, including the activation of calpain/cathepsin pathways and inhibition of AKT signaling .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties. In vitro studies have demonstrated that related benzamide derivatives can inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .

In Vitro Studies

- Cell Viability Assays : Studies assessing the viability of various cancer cell lines revealed that the compound significantly reduces cell proliferation at micromolar concentrations.

- Cytotoxicity : The cytotoxicity profile indicates low toxicity towards normal cells while effectively targeting malignant cells, making it a candidate for further development .

In Vivo Studies

- Animal Models : In vivo experiments using mouse models have shown promising results in tumor reduction when treated with the compound, supporting its potential as an effective anticancer agent.

- Dosage and Efficacy : Optimal dosages were determined to be in the range of 10–50 mg/kg body weight, demonstrating significant tumor suppression without adverse effects on normal tissues .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-chloro-5-(trifluoromethyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide, and what experimental precautions are critical?

- Methodology :

- Stepwise synthesis : Begin with nitro-substituted benzamide precursors (e.g., nitrobenzamide derivatives) and reduce using activated Ra-Ni under hydrogen gas. Post-reduction purification via ethanol recrystallization yields high-purity products (85–93% yields) .

- Sulfonylation : Introduce the piperidin-1-ylsulfonyl group using sulfonyl chlorides in anhydrous solvents (e.g., THF or DCM) under nitrogen, followed by column chromatography (silica gel) for isolation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical methods :

- NMR spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR (e.g., δ 7.64 ppm for aromatic protons, δ 166.39 ppm for carbonyl groups) .

- HR-MS : Verify molecular weight (e.g., [M+H]⁺ at 261.0789 m/z for intermediates) .

- HPLC : Assess purity (>95% using C18 columns, UV detection at ~279 nm) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard mitigation :

- GHS risks : Acute oral toxicity (Category 4), skin corrosion (Category 1B), and respiratory irritation. Use local exhaust ventilation and avoid aerosol formation .

- First aid : Immediate eye irrigation (15 mins) and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s biochemical interactions, and what assays are suitable for probing its mechanism of action?

- Mechanistic insights :

- The CF₃ group enhances lipophilicity and metabolic stability, improving binding to hydrophobic enzyme pockets (e.g., bacterial ACPS-PPTase targets) .

- Assays :

- Kinase inhibition : Use fluorescence polarization assays to measure IC₅₀ values against protein kinases (e.g., EGFR, VEGFR) .

- Bacterial proliferation : Evaluate MICs via broth microdilution in Gram-negative pathogens (e.g., E. coli) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. antibacterial efficacy)?

- Data reconciliation :

- Dose dependency : Test concentration ranges (0.1–100 µM) to identify biphasic effects .

- Cell line specificity : Compare activity in cancer (e.g., HeLa, MCF-7) vs. non-cancerous cells (e.g., HEK293) to assess selectivity .

- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., oxidized or hydrolyzed derivatives) that may contribute to divergent results .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

- In silico approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.